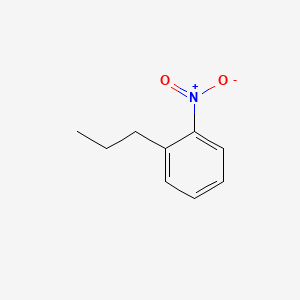

1-Nitro-2-propylbenzene

Beschreibung

Historical Trajectories of Nitroaromatic Compounds in Chemical Research

Nitroaromatic compounds, organic molecules featuring one or more nitro groups (–NO2) attached to an aromatic ring, represent a significant and vital class of industrial chemicals. nih.govnih.gov The vast majority of these compounds are synthetic, introduced into commerce and research primarily through nitration reactions. nih.gov Historically, their unique chemical properties have made them foundational materials in the synthesis of a wide array of products, including dyes, polymers, pesticides, and explosives. nih.govresearchgate.net

The strong electron-withdrawing nature of the nitro group, combined with the stability of the benzene (B151609) ring, imparts distinct reactivity to these molecules. nih.gov This has made them not only useful as end-products but also as crucial intermediates in organic synthesis. researchgate.net For instance, substituted nitrobenzenes are precursors for a diverse collection of indoles, which are bioactive components in both pharmaceuticals and agrochemicals. nih.gov Similarly, chloronitrobenzenes serve as feedstocks for creating derivatives of various drugs. nih.govresearchgate.net The ease of their synthesis and their versatility have cemented nitroaromatic compounds as a cornerstone in industrial and academic chemical research for decades. researchgate.net

The Contemporary Academic Significance of 1-Nitro-2-propylbenzene

Within the extensive family of nitroaromatics, this compound (o-nitropropylbenzene) holds specific academic interest primarily as a chemical intermediate and a model compound. ontosight.ai Its molecular structure, consisting of a benzene ring substituted with a nitro group and an adjacent propyl group, makes it a valuable building block in the synthesis of more complex organic molecules. nih.gov Researchers utilize it in the production of pharmaceuticals and agrochemicals, where it can be transformed into various derivatives. ontosight.ai

The compound also serves as a useful model for investigating the principles of electrophilic aromatic substitution reactions. Its structure allows researchers to study how the interplay between the electron-withdrawing nitro group and the electron-donating alkyl group influences reactivity and orientation during chemical transformations. this compound is typically a colorless to pale yellow liquid and is soluble in common organic solvents. ontosight.ai

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 7137-54-4 | nih.govchemicalbook.comchemicalbook.com |

| Molecular Formula | C₉H₁₁NO₂ | nih.govchemicalbook.comchemicalbook.comscbt.com |

| Molecular Weight | 165.19 g/mol | nih.govchemicalbook.comchemicalbook.comscbt.com |

| Boiling Point | 133-136 °C at 26 mmHg | chemicalbook.comchemicalbook.comchemdad.com |

| Density | 1.082 g/mL at 25 °C | chemicalbook.comchemicalbook.comchemdad.comsigmaaldrich.com |

| Refractive Index | n20/D 1.527 | chemicalbook.comsigmaaldrich.com |

Contextualization of this compound within Isomeric Nitroarenes

The properties and reactivity of this compound are best understood when contextualized within its isomeric forms. Isomers are molecules that share the same molecular formula but have different arrangements of atoms. vaia.com For this compound (C₉H₁₁NO₂), this includes positional isomers and structural isomers.

Positional isomers, such as 1-nitro-3-propylbenzene (B14880735) (meta) and 1-nitro-4-propylbenzene (B83385) (para), differ in the location of the substituents on the benzene ring. This difference significantly alters the directing effects for subsequent substitution reactions. In this compound, the ortho-para directing propyl group and the meta-directing nitro group are adjacent, leading to complex regioselectivity in further reactions.

A key structural isomer is 1-isopropyl-2-nitrobenzene, where the straight-chain propyl group is replaced by a branched isopropyl group. This seemingly minor change from a propyl to an isopropyl group introduces significant steric hindrance, which affects the molecule's conformation and reactivity patterns. This difference in branching and steric bulk leads to variations in physical properties such as boiling points and solubility due to altered van der Waals interactions.

The table below provides a comparison with key isomers.

| Compound Name | Molecular Formula | Structural Feature | Key Distinctions from this compound |

| This compound | C₉H₁₁NO₂ | Straight-chain propyl group at position 2. | Baseline for comparison. |

| 1-Nitro-4-propylbenzene | C₉H₁₁NO₂ | Propyl group at position 4. | Different positional isomerism; alters directing effects for subsequent substitutions. |

| 1-Nitro-2-isopropylbenzene | C₉H₁₁NO₂ | Branched isopropyl group at position 2. | Increased steric hindrance; impacts molecular conformation, reactivity, and physical properties like boiling point and solubility. |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-nitro-2-propylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h3-4,6-7H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAXDAGIKIVCQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70221568 | |

| Record name | 1-Nitro-2-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7137-54-4 | |

| Record name | 1-Nitro-2-propylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007137544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7137-54-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nitro-2-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Nitro-2-propylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategic Syntheses of 1-Nitro-2-propylbenzene

The creation of this compound can be achieved through several strategic synthetic routes, each with its own set of advantages and considerations.

Alkylation-Nitration Protocols

A primary method for synthesizing this compound involves the direct nitration of propylbenzene (B89791). This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The propyl group, being an ortho-, para-director, guides the incoming nitro group to the ortho and para positions on the benzene (B151609) ring. youtube.comvaia.com This results in a mixture of this compound and 1-nitro-4-propylbenzene (B83385). Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to optimize the yield of the desired ortho isomer and minimize the formation of the para byproduct.

Another approach within this category is the Friedel-Crafts alkylation of nitrobenzene (B124822) using a propyl halide. ontosight.ai However, this method is often less favored due to the deactivating nature of the nitro group, which makes the benzene ring less susceptible to electrophilic attack. chemistrysteps.com Additionally, Friedel-Crafts alkylations with primary halides like 1-chloropropane (B146392) are prone to carbocation rearrangements, which can lead to the formation of isopropylbenzene derivatives as major products instead of the desired n-propylbenzene. youtube.com

Alternative Synthetic Routes: Acylation-Reduction-Nitration Sequences

To circumvent the issues of polysubstitution and carbocation rearrangement associated with direct alkylation, a multi-step sequence involving Friedel-Crafts acylation, reduction, and subsequent nitration is a more controlled and reliable method. youtube.comchemistrysteps.com

The sequence begins with the Friedel-Crafts acylation of benzene with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). youtube.com This step introduces a propanoyl group onto the benzene ring to form propiophenone (B1677668). Unlike the alkyl group, the acyl group is a deactivating, meta-director, and the acylium ion does not undergo rearrangement. chemistrysteps.com

The second step involves the reduction of the ketone group of propiophenone to a propyl group. Common methods for this transformation include the Clemmensen reduction (using zinc-mercury amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures). chemistrysteps.com This yields propylbenzene.

Finally, the propylbenzene is nitrated using a mixture of nitric acid and sulfuric acid. youtube.com As the propyl group is an ortho-, para-director, this step yields a mixture of this compound and 1-nitro-4-propylbenzene. youtube.comvaia.com To achieve higher regioselectivity for the ortho product, a blocking group strategy can be employed. This involves sulfonating the propylbenzene first to block the para position with a sulfonic acid group. Subsequent nitration directs the nitro group to the ortho position. The sulfonic acid group can then be removed by treatment with dilute acid. youtube.com

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen the advent of more environmentally benign and selective catalytic methods. For the synthesis of nitrated propylbenzenes, zeolite catalysts have shown significant promise. Specifically, zeolite Hβ has been used as a solid acid catalyst for the nitration of propylbenzene with nitric acid and propionic anhydride (B1165640). chemicalbook.com This method offers good regioselectivity and can produce this compound in moderate yields under relatively mild conditions (0-50 °C). chemicalbook.com The use of a heterogeneous catalyst like a zeolite simplifies product purification and reduces corrosive waste compared to traditional methods that use strong mineral acids.

| Synthetic Method | Starting Materials | Key Reagents | Key Intermediates | Advantages | Disadvantages |

| Alkylation-Nitration | Propylbenzene | Nitric acid, Sulfuric acid | None | Direct, fewer steps | Mixture of ortho and para isomers, requires careful control |

| Acylation-Reduction-Nitration | Benzene, Propanoyl chloride | Aluminum chloride, Zn(Hg)/HCl or Hydrazine, Nitric acid, Sulfuric acid | Propiophenone, Propylbenzene | Avoids carbocation rearrangement, high control over substitution | Multi-step process |

| Advanced Catalytic Approach | Propylbenzene | Zeolite Hβ, Nitric acid, Propionic anhydride | None | Environmentally friendlier, high regioselectivity, mild conditions | Catalyst cost and preparation can be a factor |

Mechanistic Elucidation of Reactions Involving this compound

Understanding the reaction mechanisms is fundamental to controlling the outcomes of chemical transformations involving this compound.

Electrophilic Aromatic Substitution: Nitration Mechanisms and Regioselectivity

The nitration of propylbenzene to form this compound is a classic example of an electrophilic aromatic substitution reaction. The mechanism begins with the generation of the electrophile, the nitronium ion (NO₂⁺), from the reaction of nitric acid and sulfuric acid. vaia.comquora.comlhsciencemansa.org Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. vaia.comquora.com

The nitronium ion then attacks the electron-rich π system of the propylbenzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. quora.comlhsciencemansa.orgquora.com The propyl group is an electron-donating group, which activates the benzene ring towards electrophilic attack and directs the incoming electrophile to the ortho and para positions. vaia.com This is because the positive charge of the arenium ion can be delocalized onto the carbon atom bearing the propyl group, which is a stabilizing effect.

Finally, a weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom to which the nitro group is attached, restoring the aromaticity of the ring and yielding the final products, this compound and 1-nitro-4-propylbenzene. quora.com The ratio of ortho to para products is influenced by steric hindrance from the propyl group, which can slightly disfavor substitution at the ortho position compared to the para position. msu.edu

Reductive Pathways of the Nitro Group in this compound

The nitro group of this compound is readily reduced to an amino group (-NH₂), a transformation of significant synthetic utility. This reduction can be accomplished through various methods.

Catalytic hydrogenation is a common and clean method for this reduction. It involves reacting this compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel. msu.edu This process typically proceeds smoothly to yield 2-propylaniline (B158001).

Alternatively, the reduction can be carried out using metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). This method is also highly effective.

Oxidative and Nucleophilic Reactions of the Propyl Moiety

The propyl group of this compound, while generally less reactive than the activated aromatic ring, can undergo specific oxidative and nucleophilic reactions. These transformations are crucial for the introduction of new functionalities and the synthesis of diverse derivatives.

Oxidative Reactions:

The benzylic position of the propyl group (the carbon atom directly attached to the benzene ring) is susceptible to oxidation due to the stabilizing effect of the aromatic ring on the reaction intermediates. masterorganicchemistry.com Strong oxidizing agents can be employed to convert the propyl group into a carboxylic acid.

One of the most common and effective reagents for this transformation is potassium permanganate (B83412) (KMnO₄). doubtnut.comvaia.com When this compound is treated with a hot, alkaline or acidic solution of KMnO₄, the entire propyl side chain is oxidized to a carboxyl group, yielding 2-nitrobenzoic acid . doubtnut.comvaia.com This reaction proceeds regardless of the length of the alkyl chain, as long as a benzylic hydrogen is present. vaia.com The reaction involves the initial formation of a benzylic radical or cation, which is then further oxidized. The nitro group, being a strong electron-withdrawing group, deactivates the benzene ring towards electrophilic attack, thus preventing ring oxidation under these conditions.

Another powerful oxidizing agent that can be used is chromic acid (H₂CrO₄), often generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid (H₂SO₄). masterorganicchemistry.com Similar to KMnO₄, chromic acid will oxidize the propyl group to a carboxylic acid. masterorganicchemistry.com

It is important to note that if the benzylic carbon is tertiary (i.e., has no hydrogen atoms attached), this oxidation reaction will not occur. However, in the case of this compound, the benzylic carbon is secondary and readily undergoes oxidation.

The general scheme for the oxidation of the propyl moiety is presented below:

Table 1: Oxidation of the Propyl Group in this compound

| Reactant | Reagent | Product |

|---|

Nucleophilic Reactions:

Nucleophilic reactions directly on the saturated propyl chain of this compound are less common under standard conditions. The C-H and C-C bonds of the alkyl group are generally unreactive towards nucleophiles. However, the introduction of a leaving group at the benzylic position via other reactions, such as benzylic bromination, can activate the propyl moiety for subsequent nucleophilic substitution. masterorganicchemistry.com

For instance, benzylic bromination of this compound with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) would yield 1-(1-bromopropyl)-2-nitrobenzene. This benzylic bromide is then an excellent substrate for Sₙ2 reactions with various nucleophiles.

Table 2: Potential Nucleophilic Substitution Reactions following Benzylic Bromination

| Benzylic Bromide | Nucleophile | Product |

|---|---|---|

| 1-(1-Bromopropyl)-2-nitrobenzene | Hydroxide (OH⁻) | 1-(2-Nitrophenyl)propan-1-ol |

| 1-(1-Bromopropyl)-2-nitrobenzene | Cyanide (CN⁻) | 2-(2-Nitrophenyl)butanenitrile |

| 1-(1-Bromopropyl)-2-nitrobenzene | Alkoxide (RO⁻) | 1-Alkoxy-1-(2-nitrophenyl)propane |

These nucleophilic substitution reactions provide a versatile pathway to a wide range of functionalized derivatives of this compound, which can serve as valuable intermediates in organic synthesis.

Derivatization Strategies and Functional Group Interconversions of this compound

Derivatization and functional group interconversions of this compound are essential for creating a library of related compounds with diverse chemical properties and for preparing more complex target molecules. ontosight.airesearchgate.net These transformations can target either the nitro group or the propyl substituent, offering a dual handle for chemical modification.

Reactions Involving the Nitro Group:

The nitro group is a versatile functional group that can be converted into several other functionalities, most notably an amino group.

Reduction to an Amine: The reduction of the nitro group to an amino group is one of the most important transformations of nitroaromatic compounds. This reaction yields 2-propylaniline , a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. ontosight.ai A variety of reducing agents can be employed for this purpose:

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel is a clean and efficient method for this reduction.

Metal/Acid Reduction: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl).

Other Reducing Agents: Sodium dithionite (B78146) (Na₂S₂O₄) or aluminum amalgam (Al(Hg)) can also be used for the reduction of nitro groups. vanderbilt.edu

Table 3: Reduction of the Nitro Group in this compound

| Reagent | Product |

|---|---|

| H₂/Pd/C | 2-Propylaniline |

| Fe/HCl | 2-Propylaniline |

Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to intermediate oxidation states, such as the nitroso or hydroxylamino group. However, these reactions often require specific reagents and careful control of reaction parameters.

Functional Group Interconversions of the Propyl Group:

As discussed in the previous section, the propyl group can be functionalized, primarily at the benzylic position. The oxidation of the propyl group to a carboxylic acid, yielding 2-nitrobenzoic acid , is a key functional group interconversion. doubtnut.com This carboxylic acid can then undergo a wide range of further transformations:

Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester.

Amide Formation: Reaction with an amine, often via the corresponding acyl chloride, produces an amide.

Reduction: The carboxylic acid can be reduced to a primary alcohol, 1-(2-nitrophenyl)propan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Furthermore, the introduction of a halogen at the benzylic position, as described in the nucleophilic reactions of the propyl moiety, opens up a plethora of functional group interconversions through nucleophilic substitution reactions. masterorganicchemistry.com

A summary of key derivatization strategies is provided in the table below:

Table 4: Key Functional Group Interconversions of this compound

| Starting Moiety | Transformation | Reagents | Product Moiety |

|---|---|---|---|

| Nitro | Reduction | H₂/Pd/C, Fe/HCl | Amino |

| Propyl | Oxidation | KMnO₄, H₂CrO₄ | Carboxyl |

These derivatization strategies highlight the synthetic utility of this compound as a versatile building block in organic synthesis.

Principles of Green Chemistry in this compound Synthesis

The traditional synthesis of nitroaromatic compounds, including this compound, often involves harsh reaction conditions and the use of hazardous reagents, leading to significant environmental concerns. researchgate.net The application of green chemistry principles aims to address these issues by developing more sustainable and environmentally benign synthetic routes.

Traditional Nitration and its Environmental Impact:

The conventional method for the nitration of propylbenzene involves the use of a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This process has several drawbacks from a green chemistry perspective:

Use of Corrosive and Hazardous Acids: Both nitric and sulfuric acids are highly corrosive and hazardous. researchgate.net

Generation of Acidic Waste: The reaction generates large quantities of acidic waste, which requires neutralization and disposal, adding to the environmental burden. researchgate.net

Formation of Byproducts: The reaction can lead to the formation of undesired isomers (e.g., 1-nitro-4-propylbenzene) and dinitrated products, reducing the atom economy and requiring energy-intensive separation processes.

Green Alternatives for the Synthesis of this compound:

Research has focused on developing greener alternatives to the traditional nitration methods. These approaches aim to replace hazardous reagents, improve selectivity, and minimize waste generation.

Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites, offers a promising green alternative to liquid acids. researchgate.net Zeolites are microporous aluminosilicates that can be easily separated from the reaction mixture and reused, reducing waste. They can also enhance regioselectivity due to their shape-selective properties. For example, the nitration of propylbenzene using zeolite Hβ as a catalyst with nitric acid and propionic anhydride has been shown to provide good regioselectivity for the ortho isomer. chemicalbook.com This method avoids the use of sulfuric acid and allows for easier product isolation.

Solvent-Free and Microwave-Assisted Reactions: Conducting reactions under solvent-free conditions or with the assistance of microwave irradiation are key principles of green chemistry. researchgate.netresearchgate.net Solvent-free reactions reduce the use of volatile organic compounds (VOCs), while microwave heating can significantly accelerate reaction rates, leading to energy savings and potentially higher yields. researchgate.net The use of sulfated natural zeolite as a solid acid catalyst in the microwave-assisted nitration of benzene to nitrobenzene has been reported, and similar principles could be applied to the synthesis of this compound. researchgate.net

Alternative Nitrating Agents: The development of cleaner nitrating agents is another area of focus. Dinitrogen pentoxide (N₂O₅) has been explored as a more environmentally benign nitrating agent, as its use can avoid the need for strong acids and produce less waste. researchgate.net

The following table summarizes the comparison between traditional and greener approaches for the synthesis of this compound:

Table 5: Comparison of Traditional and Green Synthesis Methods

| Feature | Traditional Method (HNO₃/H₂SO₄) | Green Alternatives (e.g., Zeolite Catalysis) |

|---|---|---|

| Catalyst | Sulfuric acid (liquid) | Zeolite (solid, reusable) |

| Environmental Impact | High (corrosive, acidic waste) | Lower (reduced waste, recyclable catalyst) |

| Selectivity | Moderate | Potentially higher regioselectivity |

| Reaction Conditions | Harsh | Milder |

| Work-up | Difficult (neutralization required) | Simpler (catalyst filtration) |

By embracing these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable.

Advanced Characterization and Spectroscopic Analysis

Spectroscopic Techniques for Structural Delineation

Spectroscopy is the primary means of verifying the molecular structure of 1-nitro-2-propylbenzene, with each technique offering unique insights into its functional groups and atomic arrangement.

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectrum is characterized by distinct absorption bands corresponding to the vibrational modes of its specific bonds. The most prominent features are the strong stretches of the nitro group. The aromatic carbon-hydrogen stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretches from the propyl group appear at lower frequencies, generally between 2800-3000 cm⁻¹.

Key diagnostic peaks for this compound include:

Asymmetric NO₂ Stretch: A strong absorption band typically found in the range of 1500-1560 cm⁻¹.

Symmetric NO₂ Stretch: A strong absorption band usually appearing between 1335-1370 cm⁻¹.

Aromatic C-H Stretch: Weaker bands appearing above 3000 cm⁻¹.

Aliphatic C-H Stretch: Medium to strong bands appearing just below 3000 cm⁻¹.

C=C Aromatic Ring Stretch: Medium intensity bands in the 1450-1600 cm⁻¹ region.

Ortho-disubstitution C-H Bend: A characteristic band in the 735-770 cm⁻¹ region of the "fingerprint" portion of the spectrum, which helps confirm the 1,2-substitution pattern on the benzene (B151609) ring.

Table 1: Characteristic IR Absorption Bands for this compound An interactive data table based on typical values for ortho-nitroalkylbenzenes.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric Stretch | Nitro (R-NO₂) | 1520 - 1550 | Strong |

| Symmetric Stretch | Nitro (R-NO₂) | 1340 - 1365 | Strong |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak |

| C-H Stretch | Aliphatic (CH₃, CH₂) | 2870 - 2960 | Medium-Strong |

| C=C Stretch | Aromatic Ring | ~1600, ~1475 | Medium |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for delineating the precise carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin splitting. The electron-withdrawing nitro group strongly deshields adjacent protons on the aromatic ring, causing them to resonate at a higher chemical shift (downfield). The propyl group's protons show characteristic aliphatic signals.

Aromatic Protons (4H): These appear in the range of 7.3-8.2 ppm. The proton ortho to the electron-withdrawing nitro group (at the C6 position) is the most deshielded. The signals for the four aromatic protons are complex due to their proximity and coupling with each other.

Propyl Group Protons (7H):

-CH₂- (alpha to ring): A triplet around 2.6-2.8 ppm, coupled to the adjacent methylene (B1212753) protons.

-CH₂- (beta to ring): A sextet (or multiplet) around 1.6-1.8 ppm, coupled to the five protons on the adjacent CH₂ and CH₃ groups.

-CH₃ (gamma to ring): A triplet around 0.9-1.0 ppm, coupled to the adjacent methylene protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbon atom attached to the nitro group (C1) is significantly deshielded.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound An interactive data table compiled from typical substituent effects and spectral database information. nih.gov

| ¹H NMR | Atom | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic | Ar-H | 7.3 - 8.2 | Multiplet | 4H |

| Benzylic Methylene | -CH₂-Ar | 2.6 - 2.8 | Triplet | 2H |

| Methylene | -CH₂-CH₃ | 1.6 - 1.8 | Sextet | 2H |

| Methyl | -CH₃ | 0.9 - 1.0 | Triplet | 3H |

| ¹³C NMR | Atom | Predicted Chemical Shift (ppm) | ||

| Aromatic | C-NO₂ | ~149 | ||

| Aromatic | C-CH₂R | ~137 | ||

| Aromatic | C-H | 124 - 133 | ||

| Benzylic Methylene | -CH₂-Ar | ~31 | ||

| Methylene | -CH₂-CH₃ | ~24 | ||

| Methyl | -CH₃ | ~14 |

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern under electron ionization (EI). The compound's molecular formula, C₉H₁₁NO₂, corresponds to a molecular weight of approximately 165.19 g/mol . nist.gov

The mass spectrum typically shows a detectable molecular ion peak ([M]⁺) at m/z 165. The fragmentation is influenced by the nitro group and the propyl side chain. Common fragmentation pathways include:

Loss of the nitro group: A peak corresponding to [M - NO₂]⁺ at m/z 119.

Alpha-cleavage (Benzylic cleavage): Loss of an ethyl radical (•C₂H₅) from the propyl chain is highly favorable, leading to a resonance-stabilized ion at m/z 136.

McLafferty Rearrangement: A hydrogen atom from the gamma-carbon of the propyl chain can be transferred to the nitro group's oxygen, followed by the elimination of a neutral propene molecule (C₃H₆), resulting in a fragment ion.

Loss of nitric oxide: A peak for [M - NO]⁺ at m/z 135.

Loss of a hydroxyl radical: Rearrangement can lead to the loss of •OH, giving a peak at m/z 148. nih.gov The NIST mass spectrometry database lists the top peak at m/z 148, indicating this is a very favorable fragmentation pathway. nih.gov

Table 3: Major Mass Spectral Fragments for this compound An interactive data table based on common fragmentation patterns for nitroaromatics and data from the NIST Mass Spectrometry Data Center. nih.govnist.gov

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 165 | [C₉H₁₁NO₂]⁺ | Molecular Ion ([M]⁺) |

| 148 | [C₉H₁₀NO]⁺ | Loss of •OH (after rearrangement) |

| 136 | [C₈H₈NO]⁺ | Loss of •C₂H₅ (alpha-cleavage) |

| 119 | [C₉H₁₁]⁺ | Loss of •NO₂ |

| 91 | [C₇H₇]⁺ | Tropylium ion (from further fragmentation) |

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of molecules in a crystal lattice. While detailed single-crystal XRD studies specifically for this compound are not widely available in the literature, analysis of similar ortho-substituted nitrobenzenes allows for well-founded predictions. mdpi.com

Due to steric hindrance between the adjacent propyl and nitro groups, it is highly probable that the nitro group is twisted out of the plane of the benzene ring. This torsion angle (the C2-C1-N-O dihedral angle) is a critical structural parameter that influences the molecule's electronic properties by disrupting the π-conjugation between the nitro group and the aromatic system. Computational models can predict this angle, which would be definitively confirmed by an XRD study. Powder XRD could be used to identify the compound in a solid sample by comparing its diffraction pattern to a known standard or a simulated pattern from computational data. researchgate.netrsc.org

Computational Chemistry and Theoretical Investigations of this compound

Computational methods complement experimental data by providing deep insights into the electronic structure, reactivity, and energetics of molecules.

Quantum chemical calculations are powerful for investigating the properties of this compound at the molecular level.

Density Functional Theory (DFT): DFT is a widely used method for studying nitroaromatic compounds. researchgate.net Calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), can be employed to:

Optimize Molecular Geometry: Predict bond lengths, bond angles, and the aforementioned torsion angle of the nitro group with high accuracy.

Calculate Electronic Properties: Determine the distribution of electron density, molecular dipole moment, and electrostatic potential. These calculations invariably show a high degree of negative charge on the oxygen atoms of the nitro group and an electron-deficient aromatic ring, which is consistent with the group's strong electron-withdrawing nature.

Analyze Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. The electron-withdrawing nitro group typically lowers the energy of the LUMO, making the molecule a better electron acceptor.

Hartree-Fock Theory (HFT): Hartree-Fock is a foundational ab initio method that provides a qualitative understanding of the electronic structure. ornl.gov It solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. ornl.gov However, HFT systematically neglects electron correlation—the way electrons dynamically avoid each other—which can lead to inaccuracies in quantitative predictions of energy and reactivity compared to DFT or more advanced post-Hartree-Fock methods. ornl.govmdpi.com For a molecule like this compound, HF calculations can still provide a reasonable initial geometry and a basic picture of the molecular orbitals, but DFT is generally preferred for more accurate results. researchgate.netunlp.edu.ar

Prediction of Molecular Reactivity and Electronic Properties

The molecular structure of this compound, featuring an electron-donating propyl group and a strong electron-withdrawing nitro group in adjacent positions, creates a complex electronic environment that dictates its reactivity. The nitro group significantly deactivates the benzene ring towards electrophilic substitution by withdrawing electron density through both inductive and resonance effects. msu.edu Conversely, the propyl group is an electron-donating substituent that activates the ring. This interplay governs the molecule's reactivity and the orientation of subsequent chemical transformations.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in predicting the electronic properties and reactivity of such molecules. researchgate.net Key descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to characterize chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO energy gap generally implies higher reactivity. For substituted nitroaromatics, the position of the nitro group has a considerable influence on these electronic properties, with nitro substitution enhancing the electron-accepting capacity of the molecule. researchgate.net

The presence of the nitro group makes the benzene ring electron-deficient, rendering it susceptible to nucleophilic aromatic substitution under specific conditions, where the nitro group can be replaced by a suitable nucleophile. ontosight.ai The electron-withdrawing nature of the nitro group also increases the acidity of the benzylic protons on the propyl group.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 165.19 g/mol | nih.gov |

| XLogP3 | 3.3 | nih.gov |

| McGowan's Volume (McVol) | 131.330 ml/mol | chemeo.com |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 163.23 kJ/mol | chemeo.com |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -14.79 kJ/mol | chemeo.com |

| Polar Retention Index (I) | 1969.00 | chemeo.com |

Simulation of Reaction Pathways and Energetic Profiles

Computational chemistry provides powerful tools for simulating the reaction pathways and energetic profiles of reactions involving this compound. These simulations allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energies, offering deep insight into reaction mechanisms and product selectivity. acs.org

A primary reaction pathway relevant to this compound is its synthesis via the electrophilic nitration of propylbenzene (B89791). This reaction proceeds through the attack of a nitronium ion (NO₂⁺) on the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or benzenonium ion. msu.edu The propyl group is an ortho-, para-director, meaning it directs the incoming electrophile to the positions adjacent (ortho) and opposite (para) to it. msu.edu

Pathway Simulation: Simulations can model the approach of the nitronium ion to the propylbenzene ring. They can calculate the relative energies of the transition states for ortho, meta, and para attack.

Energetic Profiles: The energetic profile would show that the activation energies for forming the ortho and para intermediates are lower than for the meta intermediate, explaining the observed product distribution. msu.edu While the propyl group directs to both ortho and para positions, the steric bulk of the propyl group can hinder attack at the ortho sites, potentially favoring the formation of the para isomer, 1-nitro-4-propylbenzene (B83385). msu.edu Precise control of reaction conditions, such as temperature, is critical for influencing the regioselectivity of the nitration.

Another significant reaction pathway that can be simulated is the reduction of the nitro group. The nitro group in this compound can be reduced to an amino group (-NH₂) using reagents like hydrogen gas with a metal catalyst (e.g., palladium on carbon) or iron in the presence of hydrochloric acid. Computational models can elucidate the step-by-step mechanism of this transformation, including the intermediate nitroso and hydroxylamine (B1172632) species, and their corresponding energetic barriers.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and conformational preferences of this compound are dictated by the steric and electronic interactions between the adjacent propyl and nitro substituents.

Conformational Analysis: The molecule's lowest energy conformation is a result of minimizing steric repulsion. There is significant steric hindrance between the bulky propyl group and the nitro group. This forces the propyl chain to adopt a specific orientation relative to the plane of the benzene ring. Furthermore, the dihedral angle between the plane of the nitro group and the plane of the benzene ring is influenced by a balance between maximizing π-conjugation (which favors planarity) and minimizing steric clash with the adjacent propyl group (which would favor twisting). Computational methods like DFT are used to calculate the rotational energy barriers and identify the most stable conformers.

Intermolecular Interactions: In the condensed phase (liquid or solid), molecules of this compound interact through non-covalent forces. While the molecule does not have strong hydrogen bond donors, the oxygen atoms of the nitro group can act as hydrogen bond acceptors. Weak intermolecular C-H···O interactions can form between the hydrogen atoms on the propyl group or the benzene ring of one molecule and the oxygen atoms of the nitro group on a neighboring molecule. nih.gov These types of interactions, along with van der Waals forces, govern the packing arrangement of the molecules in a crystal lattice and influence physical properties such as boiling point and solubility. The study of related crystal structures, such as (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene, confirms the presence of such weak C-H···O interactions in stabilizing the crystal structure. nih.gov

Environmental Distribution and Biogeochemical Fate

Pathways of Environmental Introduction and Dissemination of 1-Nitro-2-propylbenzene

The introduction of this compound into the environment stems primarily from anthropogenic activities. As a chemical intermediate, its release can occur during its synthesis, storage, transport, and use in industrial processes. ontosight.ai Key pathways for its environmental entry include:

Industrial Effluents: The compound is utilized as a precursor in the manufacturing of dyes, agrochemicals, and pharmaceuticals. ontosight.ai Discharges from these manufacturing facilities can introduce this compound into aqueous systems.

Spills: Accidental spills during industrial handling or transportation can lead to direct contamination of soil and water. ontosight.ai

Combustion Byproducts: It may be released as a byproduct of certain combustion processes, contributing to its presence in the atmosphere. ontosight.ai

Once released, its dissemination is dictated by its physicochemical properties. Its moderate volatility suggests it can partition into the atmosphere, while its low water solubility indicates a tendency to adsorb to soil and sediment rather than remain in the aqueous phase. ontosight.aiwho.int This mobility allows it to contaminate air, water, and soil compartments. ontosight.ai

Degradation Kinetics and Mechanisms in Environmental Compartments

The persistence of this compound in the environment is determined by various degradation processes. As with other nitroaromatic compounds, its fate is influenced by photochemical reactions in the atmosphere and microbial activity in soil and water. nih.govnih.gov

Nitroaromatic compounds are known to participate in atmospheric photochemical reactions. copernicus.org Although specific kinetic data for this compound is not widely available, the atmospheric fate of volatile organic compounds (VOCs) and nitrogen oxides (NOx) provides a framework for its expected reactivity. nih.govwitpress.com The presence of a nitro group and an alkylated benzene (B151609) ring suggests it will react with photochemically generated hydroxyl radicals (•OH), which are the primary oxidant in the troposphere. epa.govresearchgate.net

These reactions contribute to the complex cycle of photochemical smog and tropospheric ozone formation. nih.gov The degradation of VOCs like this compound in the presence of NOx and sunlight is a key driver of ozone production, a significant secondary air pollutant. witpress.comnih.gov The rate of degradation is influenced by factors such as the intensity of solar radiation and the concentration of other atmospheric pollutants. acs.org

The biodegradation of nitroaromatic compounds has been the subject of extensive research, revealing several microbial strategies for their transformation and mineralization. nih.govcswab.org These processes are critical in determining the fate of this compound in soil and water. Biodegradation can occur under both anaerobic and aerobic conditions.

Anaerobic Biodegradation: Under anaerobic conditions, the primary transformation pathway involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂). nih.gov This reaction proceeds through nitroso and hydroxylamino intermediates. nih.gov Bacteria such as Desulfovibrio and Clostridium species are capable of carrying out these reductions, potentially using the nitroaromatic compound as a nitrogen source. nih.gov The reduction of this compound would yield 1-amino-2-propylbenzene.

Aerobic Biodegradation: Aerobic bacteria have evolved several distinct mechanisms to metabolize nitroaromatic compounds:

Dioxygenase Attack: Dioxygenase enzymes can insert two hydroxyl groups into the aromatic ring, which can lead to the spontaneous elimination of the nitro group as nitrite (B80452). nih.gov

Monooxygenase Attack: Monooxygenase enzymes can hydroxylate the ring, also resulting in the elimination of the nitro group. nih.gov

Nitro Group Reduction: Some aerobic pathways begin with the reduction of the nitro group to a hydroxylamine (B1172632), which then undergoes an enzyme-catalyzed rearrangement to form an aminophenol. This product can then be a substrate for ring-fission reactions. nih.govasm.org

Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are also known to be effective in degrading and mineralizing a variety of nitroaromatic compounds through the action of powerful oxidative enzymes. nih.govresearchgate.net Studies on the closely related compound nitrobenzene (B124822) have shown that its biodegradation can follow pseudo-first-order kinetics and can be significantly enhanced by the presence of electron donors and suitable substrates to support microbial growth. lnppswu.com However, the degradation of nitroaromatic compounds in the environment can be a slow process, with reported half-lives for compounds like DNT ranging from years to decades in soil. researchgate.net

Table 2: General Microbial Degradation Pathways for Nitroaromatic Compounds

| Condition | Primary Mechanism | Key Microbial Genera | Initial Product Example (from this compound) |

|---|---|---|---|

| Anaerobic | Reduction of the nitro group | Clostridium, Desulfovibrio | 1-Amino-2-propylbenzene |

| Aerobic | Dioxygenase or monooxygenase attack leading to nitrite elimination | Pseudomonas | Catechol derivatives |

| Aerobic | Initial reduction to hydroxylamine followed by rearrangement | Pseudomonas | Aminophenol derivatives |

| Aerobic (Fungal) | Oxidative degradation via enzymes (e.g., peroxidases) | Phanerochaete | Mineralization to CO₂ |

Information compiled from multiple sources. nih.govresearchgate.net

Assessment of Environmental Impact and Secondary Pollutant Formation

The environmental impact of this compound is twofold: the direct contamination of environmental media and the formation of potentially more mobile or toxic secondary pollutants. ontosight.ainih.gov

The transformation of this compound can lead to a variety of other chemical species. As mentioned, anaerobic biodegradation primarily produces 1-amino-2-propylbenzene. nih.gov Chemical oxidation of the propyl group can yield 1-nitro-2-propylbenzoic acid. Atmospheric reactions contribute to the formation of secondary pollutants like ground-level ozone and other components of photochemical smog. copernicus.orgnih.gov

Furthermore, studies on the degradation of similar compounds like nitrobenzene suggest that intermediate products can include various nitrophenols and dinitrophenols before eventual mineralization to carbon dioxide and water. mdpi.com These intermediate metabolites can have their own distinct environmental mobilities and toxicities, underscoring the importance of understanding the complete degradation pathway.

Table 3: Potential Transformation Products of this compound

| Process | Transformation Product |

|---|---|

| Anaerobic Biodegradation | 1-Amino-2-propylbenzene |

| Chemical Oxidation | 1-Nitro-2-propylbenzoic acid |

| Atmospheric Photochemistry | Ozone, Photochemical Smog Components |

| Intermediate Degradation | Nitrophenols, Dinitrophenols |

Data based on known reactions of this compound and analogous compounds. copernicus.orgmdpi.com

Toxicological Profiles and Biological Activity

Toxicological Mechanisms of 1-Nitro-2-propylbenzene and Related Nitroaromatics

The toxicity of this compound and similar nitroaromatic compounds is primarily linked to the metabolic reduction of the nitro group. This process can lead to a cascade of adverse biological effects, from blood disorders to organ damage.

Induction of Methemoglobinemia and Hematological Sequelae

A principal toxic effect of nitroaromatic compounds, including nitrobenzene (B124822), is the induction of methemoglobinemia. This condition arises when the iron atom in hemoglobin is oxidized from its normal ferrous (Fe2+) state to the ferric (Fe3+) state, forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to a functional anemia and tissue hypoxia.

The metabolic reduction of the nitro group is central to this process. Once absorbed, nitrobenzene is metabolized through reduction pathways to intermediates like nitrosobenzene and phenylhydroxylamine. These metabolites are potent oxidizing agents that facilitate the conversion of hemoglobin to methemoglobin at a rate that can overwhelm the body's natural reducing enzyme systems.

Symptoms of methemoglobinemia can develop within hours of exposure and are concentration-dependent. Lower levels may cause cyanosis (a bluish discoloration of the skin), fatigue, dizziness, and headaches. As methemoglobin levels increase, more severe symptoms such as tachycardia, respiratory depression, coma, and even death can occur. In cases of severe poisoning, the delayed release of nitrobenzene from adipose tissue can lead to a recurring rise in methemoglobin levels. Chronic exposure to nitroaromatics has been associated with similar hematological effects.

Organ-Specific Toxicities and Systemic Effects

Beyond the hematological system, nitroaromatic compounds can exert toxic effects on various organs. The liver is a primary target for toxicity due to its central role in metabolizing foreign compounds. Certain nitroaromatic drugs have been linked to organ-selective toxicity, including instances of idiosyncratic liver injury. The metabolic bioactivation of the nitro group is a key factor in this hepatotoxicity.

Other systemic effects and organ damage reported from exposure to nitroaromatic compounds like nitrobenzene include:

Hemolytic Anemia: Severe poisoning can lead to the destruction of red blood cells.

Liver and Kidney Dysfunction: Cases of nitrobenzene poisoning have been associated with damage to the liver and kidneys.

Toxic Encephalopathy: Effects on the central nervous system can occur.

Respiratory Effects: In animal studies, chronic inhalation of nitrobenzene caused lesions in the nasal turbinates and lungs.

Elucidation of Cellular and Molecular Modes of Action

The cellular and molecular toxicity of nitroaromatic compounds is rooted in the bioreduction of the nitro group. This multi-step process generates several reactive and potentially hazardous intermediates, including the nitro anion radical, a nitroso intermediate, and an N-hydroxy derivative.

These reactive species can inflict cellular damage through multiple mechanisms:

Oxidative Stress: The nitro anion radical can react with molecular oxygen to produce superoxide anions, contributing to increased oxidant stress within the cell. This oxidative stress can damage cellular macromolecules like proteins and nucleic acids.

Covalent Binding: The reduced nitro species can bind covalently to DNA, leading to nuclear damage and potential mutagenicity or carcinogenicity.

Mitochondrial Injury: Some nitroaromatic compounds can induce mitochondrial oxidant stress, which may lead to significant mitochondrial injury, particularly when superimposed on existing mitochondrial abnormalities.

This unifying mechanism involving electron transfer, the generation of reactive oxygen species, and subsequent oxidative stress is central to the toxic manifestations of this class of compounds.

Biological and Pharmacological Investigations of this compound Derivatives

Despite their toxicity, the unique chemical properties of the nitro group have made nitroaromatic compounds a subject of interest in medicinal chemistry for developing new therapeutic agents.

Antimicrobial and Antifungal Potency

Nitroaromatic compounds have been extensively investigated for their antimicrobial properties and form the basis of several established drugs. The mechanism of action is often linked to the bioreduction of the nitro group within the microbial cell, producing toxic intermediates that are lethal to the pathogen.

Antibacterial Activity: Various nitroaromatic derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For example, certain nitrated pyrrolomycins have proven effective against Staphylococcus aureus and Pseudomonas aeruginosa. The antibacterial action often involves the generation of toxic reduced nitro species that damage microbial DNA.

Antifungal Activity: Nitro-containing molecules have also shown significant antifungal potential. For instance, a series of 1,3-dihalogeno-5-nitrobenzenes and 2,6-dihalogeno-4-nitroanilines were tested for their fungitoxicity against several fungal species, including Aspergillus niger and Trichophyton mentagrophytes. Some derivatives showed activity comparable to the antifungal agent 8-quinolinol. The mechanism can involve the inhibition of essential fungal enzymes, such as 14α-demethylase, which is necessary for ergosterol synthesis. The nitro group's electrostatic properties are thought to play a role in this enzyme inhibition.

Below is a table summarizing the minimum inhibitory concentration (MIC) of selected nitroaromatic derivatives against various fungal strains.

| Compound Type | Fungal Strain | MIC (µg/mL) |

| Halogenated Nitroanilines | Aspergillus niger | Varies |

| Halogenated Nitroanilines | Trichophyton mentagrophytes | Varies |

| Nitrotriazole Derivatives | Candida krusei | 1 µM |

| Halogenated Nitro Derivatives | Candida sp. | 15.6 - 62.5 |

This table is illustrative and compiles data from various studies on different nitroaromatic derivatives.

Cardiovascular Bioactivity: Vasorelaxant Effects

Derivatives of this compound have been investigated for their effects on the cardiovascular system, specifically for their ability to relax blood vessels. Research on 1-nitro-2-phenylethene (NPe), a structural analog, has shown potent vasorelaxant effects in isolated rat aortic preparations.

The vasorelaxant action of NPe was found to be endothelium-independent, meaning it acts directly on the smooth muscle of the blood vessel wall. The key findings from these investigations include:

NPe relaxed aortic preparations that were pre-contracted with either potassium chloride or phenylephrine.

The relaxation was not affected by blocking nitric oxide synthase, cyclooxygenase, or guanylate cyclase, indicating a mechanism different from many common vasodilators.

In calcium-free conditions, NPe significantly reduced contractions induced by various stimulating agents, suggesting that its action occurs intracellularly and involves the inhibition of contractile processes that are independent of calcium influx from the extracellular environment.

These findings suggest that nitroaromatic structures could serve as a basis for developing novel vasorelaxant agents.

Biomonitoring Strategies and Exposure Assessment

Biomonitoring Based on Metabolites

For many nitroaromatic compounds, the primary biomonitoring strategy involves the detection of metabolites in urine. www.gov.ukcdc.gov The metabolism of nitrobenzene, for instance, involves two major pathways: reduction of the nitro group to form aminophenols and oxidation of the aromatic ring to form nitrophenols. www.gov.uk Consequently, p-nitrophenol and p-aminophenol are well-established urinary biomarkers of nitrobenzene exposure. www.gov.ukcdc.gov

It is plausible that this compound undergoes similar metabolic transformations. The propyl group may influence the position of hydroxylation on the benzene (B151609) ring, but the formation of nitrophenols and aminophenols is a likely metabolic route. Therefore, potential biomarkers for this compound exposure could include various isomers of propyl-nitrophenol and propyl-aminophenol excreted in the urine, likely as glucuronide or sulfate conjugates. cdc.govtandfonline.com

Analytical Methods for Biomarker Detection

Several analytical techniques are employed for the detection of nitroaromatic compound metabolites in biological samples. High-performance liquid chromatography (HPLC) is a common method for quantifying urinary phenols, cresols, p-aminophenol, and p-nitrophenol. nih.gov Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for the determination of a range of nitroaromatic compounds and their metabolites in urine, offering high sensitivity and specificity. nih.gov

These methods typically involve an enzymatic hydrolysis step to deconjugate the metabolites, followed by extraction and analysis. nih.gov For instance, a method for determining p-nitrophenol in urine involves enzymatic hydrolysis followed by HPLC analysis, with detection limits in the range of 1 mg/L. nih.gov More sensitive methods using GC-tandem mass spectrometry (GC-MS/MS) have been developed for detecting low levels of p-nitrophenol in urine. cdc.gov It is anticipated that similar analytical approaches could be adapted for the detection and quantification of the hypothetical metabolites of this compound.

Exposure Assessment

Exposure assessment for volatile organic compounds (VOCs) like this compound involves evaluating potential routes of exposure, which include inhalation, dermal contact, and ingestion. cdc.govacs.org For nitroaromatic compounds, inhalation and dermal absorption are often significant occupational exposure pathways. www.gov.uk

Environmental monitoring can be conducted by analyzing air, water, and soil samples. Air monitoring for nitroaromatic compounds can be performed using personal sampling pumps with sorbent tubes, followed by analysis using gas chromatography with a flame ionization detector (FID). cdc.gov

Given the lack of specific data for this compound, a comprehensive exposure assessment would necessitate the development and validation of specific analytical methods for its detection in various environmental and biological media.

Interactive Data Table of Potential Biomonitoring Analytes and Methods

The following table summarizes potential biomarkers and analytical methods for assessing exposure to this compound, based on data from related nitroaromatic compounds.

| Biomarker Category | Potential Analytes | Biological Matrix | Analytical Method | Reported Detection Limit |

| Parent Compound | This compound | Blood | Gas Chromatography-Mass Spectrometry (GC-MS) | Not Established |

| Metabolites | Propyl-nitrophenols | Urine | High-Performance Liquid Chromatography (HPLC) | ~1 mg/L (for p-nitrophenol) |

| Metabolites | Propyl-aminophenols | Urine | High-Performance Liquid Chromatography (HPLC) | ~1 mg/L (for p-aminophenol) |

| Metabolites | Propyl-nitrophenols | Urine | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Low µg/L range (for p-nitrophenol) |

Industrial Applications and Applied Chemical Research

Role of 1-Nitro-2-propylbenzene as a Chemical Intermediate

The principal application of this compound in applied chemical research is its function as a chemical intermediate. The strong electron-withdrawing nature of the nitro group imparts distinct reactivity to the molecule, making it a precursor for a variety of derivatives.

The most fundamental and widely utilized transformation of this compound is the reduction of its nitro group to form an amino group (–NH₂). This reaction converts this compound into 2-propylaniline (B158001), a primary aromatic amine that is a crucial starting material in numerous synthetic pathways.

This reduction can be accomplished using several established methods, including:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are commonly employed for this purpose.

Metal-Acid Systems: A classic and effective method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl).

The high efficiency and selectivity of these reduction methods make the conversion of this compound to 2-propylaniline a reliable and pivotal step in multi-step syntheses. The resulting 2-propylaniline serves as the foundational element for the production of fine chemicals, pharmaceuticals, and agrochemicals.

Applications in Fine Chemical Synthesis

As a precursor to 2-propylaniline, this compound is integral to the synthesis of various fine chemicals. 2-Propylaniline is a versatile building block used to construct more complex molecular frameworks, particularly heterocyclic compounds. For instance, research has demonstrated the use of 2-propylaniline in the synthesis of quinoline (B57606) derivatives rsc.org. Quinolines are a class of heterocyclic aromatic compounds that find use in the manufacturing of dyes and other specialty chemicals.

Furthermore, 2-propylaniline can undergo electropolymerization in a highly acidic medium to produce poly(2-propylaniline), an electroactive polymer with potential applications in materials science chemicalbook.com. The specific derivatives synthesized from 2-propylaniline highlight the importance of this compound as a foundational material in organic synthesis.

| Starting Material | Key Transformation | Resulting Intermediate | Application / Synthesized Compound Class |

|---|---|---|---|

| This compound | Nitro Group Reduction | 2-Propylaniline | Synthesis of Quinolines rsc.org |

| This compound | Nitro Group Reduction | 2-Propylaniline | Precursor for Poly(2-propylaniline) chemicalbook.com |

| This compound | Nitro Group Reduction | 2-Propylaniline | Synthesis of Indoline derivatives chemicalbook.com |

Contribution to Pharmaceutical and Agrochemical Development

The role of this compound extends significantly into the realms of pharmaceutical and agrochemical development, primarily through its conversion to 2-propylaniline. Anilines are established precursors for a wide array of bioactive molecules.

A prominent application is in the synthesis of the indole (B1671886) scaffold. Indoles are a critical class of heterocyclic compounds that form the core structure of numerous pharmaceuticals. A variety of synthetic methods, such as the Fischer, Leimgruber–Batcho, and Reissert syntheses, utilize aniline (B41778) derivatives to construct the indole ring system pharmaguideline.com. A US patent detailing a general procedure for indole synthesis explicitly lists 2-propylaniline as a suitable aniline starting material for creating substituted indoles google.com. These indole derivatives can be further elaborated to produce compounds with potential therapeutic activity.

The general synthetic utility is outlined in the following table, which describes common indole synthesis methods starting from aniline precursors.

| Indole Synthesis Method | General Reactants | Relevance to 2-Propylaniline |

|---|---|---|

| Fischer Synthesis | An arylhydrazine and an aldehyde or ketone | 2-Propylaniline can be converted to the corresponding arylhydrazine, a key reactant. |

| Bichler Synthesis | An arylamine and a 2-halo ketone | 2-Propylaniline can serve as the arylamine component in this reaction. |

| Gassman Synthesis | An aniline and a β-keto ester | 2-Propylaniline is a direct starting material for this synthesis pathway. |

In the agrochemical sector, substituted anilines are fundamental building blocks for a wide range of herbicides, fungicides, and insecticides stanford.eduswinburne.edu.au. The development of novel agrochemicals often involves the synthesis of aniline derivatives which are then incorporated into larger, more complex molecules to achieve desired biological activity mdpi.com. The availability of 2-propylaniline from this compound provides a route to novel active ingredients for crop protection. For example, the synthesis of bioactive quinoline derivatives, which can possess anthelmintic properties, often begins with substituted anilines derpharmachemica.com.

Future Research Trajectories and Open Questions

Innovations in Targeted Synthesis and Derivatization Methodologies

Future research in the synthesis of 1-nitro-2-propylbenzene is expected to focus on overcoming the limitations of traditional methods, which often contend with issues of regioselectivity and harsh reaction conditions. A primary challenge in the direct nitration of propylbenzene (B89791) is the formation of a mixture of ortho, meta, and para isomers. While ortho-para directing effects of the alkyl group are well-understood, achieving high selectivity for the ortho position remains a significant hurdle.

Innovations in catalysis are at the forefront of addressing this challenge. The development of shape-selective catalysts, such as modified zeolites, could provide a more controlled reaction environment, favoring the formation of the this compound isomer. Research into novel nitrating agents that offer milder reaction conditions and improved safety profiles is another promising avenue.

Beyond its synthesis, the derivatization of this compound is a largely unexplored area. The presence of both a nitro group and an alkyl chain on the benzene (B151609) ring offers multiple sites for chemical modification. Future studies will likely investigate a range of transformations to create a library of novel compounds with diverse properties.

Potential Derivatization Reactions of this compound:

| Reaction Type | Reagents and Conditions | Potential Products |

| Reduction of Nitro Group | Sn/HCl, H₂/Pd-C | 2-Propylaniline (B158001) |

| Nucleophilic Aromatic Substitution | Strong nucleophiles | Substitution of the nitro group |

| Oxidation of Propyl Group | Strong oxidizing agents (e.g., KMnO₄) | 2-Nitrobenzoic acid |

| Halogenation of Aromatic Ring | Halogen with Lewis acid catalyst | Halogenated derivatives of this compound |

These derivatization pathways could yield a host of new molecules with potential applications in materials science, agrochemicals, and pharmaceuticals. A significant open question is how the interplay between the ortho-disposed nitro and propyl groups will influence the reactivity and selectivity of these derivatization reactions.

Advanced Computational Modeling for Predictive Toxicology and Reactivity

The potential toxicological profile of this compound and its derivatives is a critical area for future investigation, and advanced computational modeling offers a powerful tool for predictive analysis. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are expected to play a pivotal role in this domain. researchgate.netnih.gov By correlating the structural features of this compound and its analogues with their toxicological endpoints, these models can provide valuable insights into their potential hazards without the need for extensive experimental testing. nih.govdergipark.org.tr

Future computational studies will likely focus on developing robust QSAR models to predict various toxicological parameters, including mutagenicity, carcinogenicity, and cytotoxicity. mdpi.comnih.govnih.govresearchgate.net These models will be built upon large datasets of related nitroaromatic compounds and will incorporate a wide range of molecular descriptors, such as electronic properties, steric factors, and hydrophobicity. nih.gov

In addition to toxicology, computational chemistry will be instrumental in predicting the reactivity of this compound. Density Functional Theory (DFT) calculations, for instance, can be employed to elucidate the electronic structure and predict the most likely sites for electrophilic and nucleophilic attack. mdpi.com This information will be invaluable for designing efficient and selective derivatization strategies. An open question in this area is the development of highly accurate and validated computational models that can reliably predict the complex toxicological profiles and reactivity patterns of substituted nitroaromatics like this compound. mdpi.comacs.org

Comprehensive Environmental Risk Assessment and Remediation Technologies

The widespread use of nitroaromatic compounds in various industrial applications necessitates a thorough understanding of their environmental fate and the development of effective remediation strategies. nih.govasm.org For this compound, a comprehensive environmental risk assessment is a key area for future research. This will involve studies on its persistence, mobility, and transformation in different environmental compartments, including soil, water, and air.

A significant focus of future research will be on the biodegradation of this compound. nih.govecnu.edu.cncswab.org Identifying and characterizing microorganisms capable of degrading this compound could lead to the development of cost-effective and environmentally friendly bioremediation technologies. researchgate.net The metabolic pathways involved in the microbial degradation of nitroaromatics are diverse and can involve reduction of the nitro group, or oxidation of the aromatic ring. nih.gov

In addition to bioremediation, advanced oxidation processes (AOPs) represent another promising avenue for the removal of this compound from contaminated environments. dss.go.thacs.orgepa.govnih.gov AOPs, such as photocatalysis and Fenton-like reactions, generate highly reactive species that can effectively degrade recalcitrant organic pollutants. dss.go.thacs.orgacs.org A major open question is the identification of the most efficient and sustainable remediation technology, or combination of technologies, for sites contaminated with this compound and its potential degradation products. nih.govstudiauniversitatis.roresearchgate.net

Exploration of Novel Biological Activities and Therapeutic Potential

The vast chemical space of nitroaromatic compounds has been a fertile ground for the discovery of new therapeutic agents. researchgate.netscielo.brnih.govacs.orgmdpi.com The unique electronic properties of the nitro group can impart a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. mdpi.comnih.govnih.govresearchgate.netresearchgate.net Future research will undoubtedly explore the potential of this compound and its derivatives as novel drug candidates.

Initial investigations will likely involve high-throughput screening of a library of this compound derivatives against a panel of biological targets. mdpi.com The structural diversity introduced through the derivatization methodologies discussed in section 7.1 will be crucial for exploring a wide range of potential biological activities. The presence of the ortho-propyl group may influence the binding of these compounds to biological macromolecules, potentially leading to unique pharmacological profiles.

A key area of interest will be the investigation of these compounds as hypoxia-activated prodrugs. nih.gov The nitro group can be selectively reduced under the hypoxic conditions often found in solid tumors, leading to the release of a cytotoxic agent. nih.gov The development of this compound-based compounds as targeted cancer therapies is a compelling, albeit challenging, prospect. A significant open question is the identification of specific biological targets for this compound derivatives and the elucidation of their mechanisms of action at the molecular level. researchgate.netmdpi.com Further research is also needed to understand and mitigate any potential cytotoxicity of these compounds. researchgate.net

Q & A

Q. What are the common synthetic routes for 1-Nitro-2-propylbenzene, and how can researchers optimize yield?

this compound (CAS 7137-54-4) is typically synthesized via nitration of 2-propylbenzene or alkylation of nitrobenzene derivatives. Common methods include:

- Electrophilic aromatic nitration : Using nitric acid in the presence of sulfuric acid as a catalyst. The propyl group acts as an electron-donating substituent, directing nitration to the ortho position. Reaction conditions (temperature, stoichiometry) must be tightly controlled to minimize byproducts like 1-Nitro-4-propylbenzene .

- Alkylation of nitrobenzene : Employing Friedel-Crafts alkylation with propyl halides. However, this method may require inert atmospheres to prevent side reactions.

Optimization Tips : Monitor reaction progress using HPLC or TLC, and purify via column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate mixtures) .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns and propyl chain integration. For example, the nitro group deshields adjacent protons, producing distinct splitting patterns .

- High-Performance Liquid Chromatography (HPLC) : To assess purity and quantify impurities. Use reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular weight (165.19 g/mol) and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers at 0–6°C, away from reducing agents or heat sources to prevent decomposition .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for nitroaromatic compounds?

Discrepancies in NMR or IR spectra may arise from:

- Tautomerism or isomerization : Use variable-temperature NMR to detect dynamic equilibria.

- Solvent effects : Compare spectra in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts .

- Impurity interference : Cross-validate with orthogonal methods (e.g., X-ray crystallography or computational modeling) .

Q. What methodologies are used to determine thermodynamic properties of nitroaromatic compounds?

- Combustion Calorimetry : Measure enthalpy of formation () by combusting the compound in oxygen and analyzing heat release .

- Differential Scanning Calorimetry (DSC) : Assess thermal stability and decomposition kinetics. For example, nitro groups may exothermically decompose above 150°C .

- NIST Database : Access validated thermodynamic parameters (e.g., ) through subscription-based platforms .

Q. How to design experiments to study the nitration mechanism in propylbenzene derivatives?

- Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at reactive sites to probe electrophilic substitution pathways .

- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to simulate transition states and regioselectivity. Compare with experimental yields .

- Competitive Nitration : Co-nitrate 2-propylbenzene with toluene to assess relative reactivity and substituent effects .

Q. How can researchers address discrepancies in synthetic yields across different protocols?

- Parameter Screening : Use Design of Experiments (DoE) to systematically vary temperature, catalyst concentration, and reaction time .